molecular formula C13H18N2O2S2 B12124893 Quinoline, 1,2,3,4-tetrahydro-6-(4-thiomorpholinylsulfonyl)- CAS No. 1152602-20-4

Quinoline, 1,2,3,4-tetrahydro-6-(4-thiomorpholinylsulfonyl)-

Katalognummer: B12124893
CAS-Nummer: 1152602-20-4
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: JVDCJIXCPUPBJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 1,2,3,4-tetrahydro-6-(4-thiomorpholinylsulfonyl)- typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The thiomorpholine sulfonyl group can be introduced through subsequent reactions involving thiomorpholine and sulfonyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

Quinoline, 1,2,3,4-tetrahydro-6-(4-thiomorpholinylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Catalytic hydrogenation can reduce the quinoline ring, yielding tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Quinoline, 1,2,3,4-tetrahydro-6-(4-thiomorpholinylsulfonyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-6-(4-thiomorpholinylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The thiomorpholine sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: A simpler analog without the thiomorpholine sulfonyl group.

    Quinoline: The parent compound without hydrogenation or additional functional groups.

    Isoquinoline: A structural isomer with the nitrogen atom in a different position.

Uniqueness

Quinoline, 1,2,3,4-tetrahydro-6-(4-thiomorpholinylsulfonyl)- is unique due to the presence of the thiomorpholine sulfonyl group, which enhances its chemical reactivity and potential biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Eigenschaften

CAS-Nummer

1152602-20-4

Molekularformel

C13H18N2O2S2

Molekulargewicht

298.4 g/mol

IUPAC-Name

4-(1,2,3,4-tetrahydroquinolin-6-ylsulfonyl)thiomorpholine

InChI

InChI=1S/C13H18N2O2S2/c16-19(17,15-6-8-18-9-7-15)12-3-4-13-11(10-12)2-1-5-14-13/h3-4,10,14H,1-2,5-9H2

InChI-Schlüssel

JVDCJIXCPUPBJJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)N3CCSCC3)NC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.